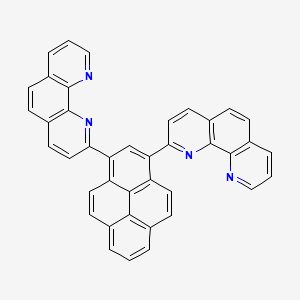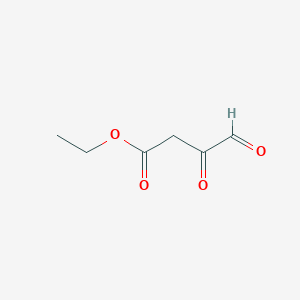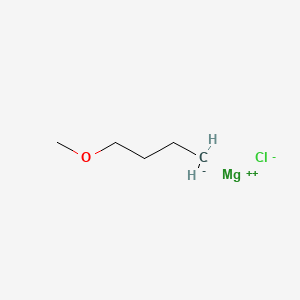![molecular formula C20H24Br2O2 B12591054 1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] CAS No. 560086-32-0](/img/structure/B12591054.png)
1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] is an organic compound with a complex structure It consists of a hexane chain linked by oxygen atoms to two benzene rings, each of which is substituted with a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] typically involves the reaction of 1,6-hexanediol with 3-bromomethylphenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the hexanediol react with the bromomethyl groups of the phenol, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atoms or to convert the bromomethyl groups to other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce carboxyl groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can be used as a precursor for the synthesis of biologically active compounds, which are then studied for their potential therapeutic effects.
Wirkmechanismus
The mechanism by which 1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromomethyl groups, which can undergo nucleophilic substitution reactions. In biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]: Similar structure but with benzyloxy groups instead of bromomethyl groups.
1,1’-[Hexane-1,6-diylbis(oxy)]bis[heptadecafluorononene]: Contains fluorinated alkyl groups, which impart different chemical properties.
Uniqueness
1,1’-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene] is unique due to the presence of bromomethyl groups, which make it highly reactive and versatile for various chemical transformations. This reactivity distinguishes it from similar compounds that may have less reactive substituents.
Eigenschaften
CAS-Nummer |
560086-32-0 |
|---|---|
Molekularformel |
C20H24Br2O2 |
Molekulargewicht |
456.2 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-[6-[3-(bromomethyl)phenoxy]hexoxy]benzene |
InChI |
InChI=1S/C20H24Br2O2/c21-15-17-7-5-9-19(13-17)23-11-3-1-2-4-12-24-20-10-6-8-18(14-20)16-22/h5-10,13-14H,1-4,11-12,15-16H2 |
InChI-Schlüssel |
FKROWJYTZUXVIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCCCCCOC2=CC=CC(=C2)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


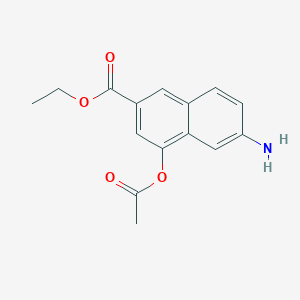
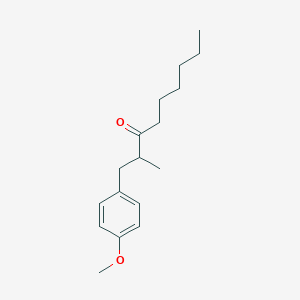
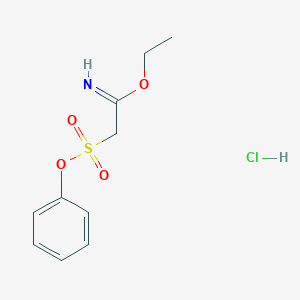
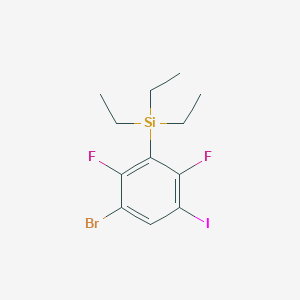
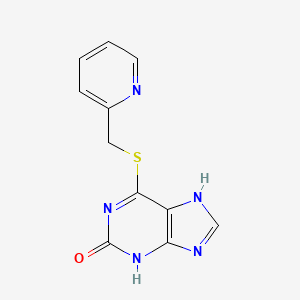
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)
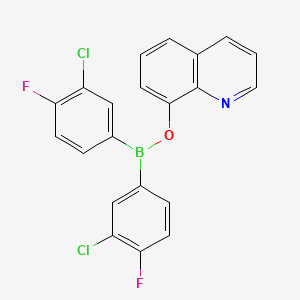
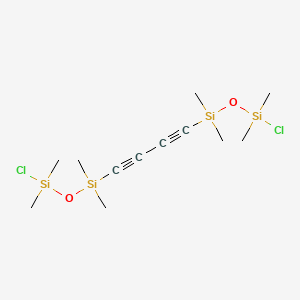
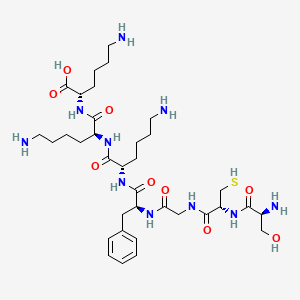
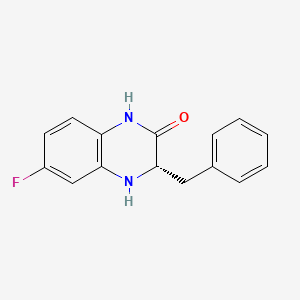
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
